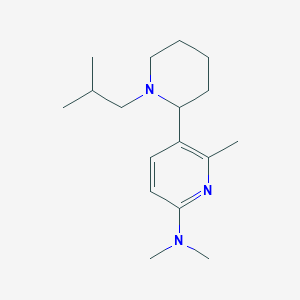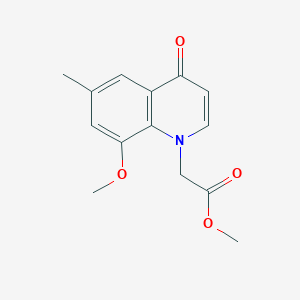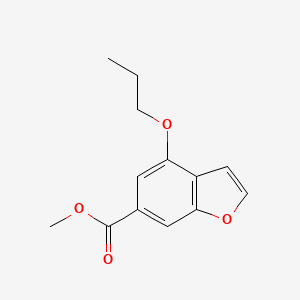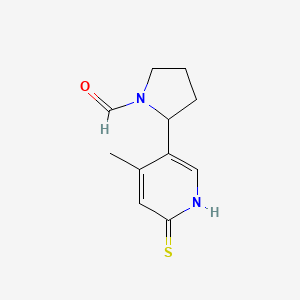
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with an ethylpiperazine group and a phenylmethanone moiety
准备方法
The synthesis of (6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Piperazine Group: The ethylpiperazine group is introduced via nucleophilic substitution reactions.
Attachment of the Phenylmethanone Moiety: The phenylmethanone group is attached through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain diseases.
Biological Studies: It is used in biological assays to study its effects on various biological targets and pathways.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of (6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone can be compared with similar compounds such as:
(6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone: This compound features an amino group instead of the phenylmethanone moiety, leading to different chemical properties and applications.
6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C18H21N3O |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C18H21N3O/c1-2-20-10-12-21(13-11-20)17-9-8-16(14-19-17)18(22)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3 |
InChI 键 |
IRHVKRSHCRUXIU-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B11805931.png)



![tert-Butyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B11805961.png)





![4-(4-Methoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11805984.png)

